molecular formula C20H21N5O2S2 B3008025 10-(3,4-dimethylbenzenesulfonyl)-7-(piperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene CAS No. 892735-27-2

10-(3,4-dimethylbenzenesulfonyl)-7-(piperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene

Cat. No.: B3008025
CAS No.: 892735-27-2
M. Wt: 427.54
InChI Key: OGDYAHPBIPJVLH-UHFFFAOYSA-N
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Description

10-(3,4-dimethylbenzenesulfonyl)-7-(piperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene is a useful research compound. Its molecular formula is C20H21N5O2S2 and its molecular weight is 427.54. The purity is usually 95%.
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Scientific Research Applications

Selective Serotonin Receptor Antagonists

One study focused on the synthesis and biological study of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, investigating their potential as potent and selective serotonin 5-HT6 receptor antagonists. This research found that certain derivatives demonstrated significant activity in functional assays and radioligand binding assays, suggesting their utility in targeting serotonin receptors for potential therapeutic applications (Ivachtchenko et al., 2010).

Antimicrobial and Herbicidal Activities

Another area of application includes the synthesis and evaluation of derivatives for antimicrobial and herbicidal activities. For instance, studies on the synthesis of 4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-sulfonamide derivatives and their biological properties have been conducted, indicating potential uses in addressing microbial infections and agricultural needs (Chemistry of Heterocyclic Compounds, 2015).

Inhibition of Acetohydroxyacid Synthase

The design and synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as an acetohydroxyacid synthase inhibitor highlights another important application. This compound was shown to have a significant inhibitory effect on the enzyme acetohydroxyacid synthase, which is crucial for plant growth, suggesting its potential as a herbicide (Chen et al., 2009).

Antiproliferative Activity Against Cancer Cell Lines

Research on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, including compounds with similar structural motifs, has demonstrated antiproliferative activity against various human cancer cell lines. These studies suggest potential therapeutic applications in oncology, with certain derivatives showing promising activity in preclinical models (Mallesha et al., 2012).

Future Directions

The compound belongs to the class of triazolopyrimidines, which have been extensively studied for their diverse biological activities. Future research could focus on exploring the potential biological activities of this compound, its mechanism of action, and its potential use in medicinal chemistry .

Properties

IUPAC Name

10-(3,4-dimethylphenyl)sulfonyl-7-piperidin-1-yl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S2/c1-13-6-7-15(12-14(13)2)29(26,27)20-19-21-18(24-9-4-3-5-10-24)17-16(8-11-28-17)25(19)23-22-20/h6-8,11-12H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDYAHPBIPJVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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